molecular formula C12H21BrO B1265944 2-Bromocyclododecanone CAS No. 31236-94-9

2-Bromocyclododecanone

Cat. No. B1265944
CAS RN: 31236-94-9
M. Wt: 261.2 g/mol
InChI Key: YGXQOFXPYXFZFY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-Bromocyclododecanone involves several innovative approaches. One method described the synthesis of 2-oxabicyclo[4.10.0]hexadec-1(6)-ene from cyclododecanone, highlighting a convenient method through phase-transfer catalyzed alkylation followed by elimination processes (Zakharkin & Churilova, 1994). Another study presented the synthesis of bifunctional C12-acyclic compounds from cyclododecanone, emphasizing the conversion to useful intermediates including bromo acid and bromo aldehyde derivatives (Bidd et al., 1983).

Molecular Structure Analysis

The molecular structure of derivatives of 2-Bromocyclododecanone has been elucidated in several studies. For instance, the crystal and molecular structure of a related brominated compound was determined, providing valuable information on stereochemistry and molecular orientation (Dunphy & Lynton, 1971).

Chemical Reactions and Properties

Research on the chemical reactivity of 2-Bromocyclododecanone derivatives has revealed regiospecific bromination and conversion reactions. One study demonstrated the regiospecific bridgehead bromination in a tricyclic compound, showcasing the high reactivity of specific carbon atoms in carbocation reactions (InamotoYoshiaki et al., 1978).

Physical Properties Analysis

Although specific studies focusing solely on the physical properties of 2-Bromocyclododecanone were not identified, the general approach involves analyzing melting points, boiling points, solubility, and spectroscopic data to characterize such compounds comprehensively.

Chemical Properties Analysis

The chemical properties of 2-Bromocyclododecanone and its derivatives include their reactivity towards nucleophiles, electrophiles, and various reagents. For example, the synthesis and reactivities of [6]paracyclophanes highlighted the unique reactivity patterns due to the structural features of these compounds (Tobe et al., 1986).

Scientific Research Applications

1. Chemical Synthesis and Compound Modification

2-Bromocyclododecanone has been utilized in chemical syntheses, particularly in the preparation of functionalized benzocyclotrimers. Dalkılıç et al. (2009) describe a novel protocol using 2-Bromo-3-(trimethylstannyl)cyclopenta-1,3-diene as a key intermediate for the synthesis of vic-bromo(trimethylstannyl)bicycloolefins via Diels–Alder reaction. These cycloadducts can be cyclotrimerized to afford functionalized benzocyclotrimers, highlighting the role of 2-bromocyclododecanone derivatives in complex chemical synthesis processes (Dalkılıç et al., 2009).

Additionally, Bidd et al. (1983) discussed the conversion of cyclododecanone into useful C12-bifunctional intermediates, including a hydroxy acid, bromo acid, bromo alcohol, and bromo aldehyde. This transformation of cyclododecanone, a related compound to 2-bromocyclododecanone, into various functional intermediates, is crucial for different synthesis applications (Bidd et al., 1983).

2. Development of Novel Compounds

The research by Zakharkin and Guseva (1994) demonstrates the synthesis of various compounds like 4,5-decamethyleneimidazole and 4,5-decamethyleneoxazole from derivatives of 2-bromocyclododecanone. This study is significant as it provides methods for creating new chemical entities using 2-bromocyclododecanone as a starting material, indicating its versatility in the field of organic chemistry (Zakharkin & Guseva, 1994).

3. Photochemical Studies

Takahashi et al. (2007) explored the photochemistry of large ring 2-phenylcycloalkanones, including 2-phenylcyclododecanone, a compound structurally related to 2-bromocyclododecanone. Their study in air-saturated solutions revealed the formation of various photoproducts through photocleavage, indicating potential applications in photochemical reactions (Takahashi et al., 2007).

properties

IUPAC Name

2-bromocyclododecan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12(11)14/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXQOFXPYXFZFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCCCC(=O)C(CCCC1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromocyclododecanone

CAS RN

31236-94-9
Record name 2-Bromocyclododecanone
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Record name Cyclododecanone, 2-bromo-
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Record name 2-Bromocyclododecanone
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Record name 2-bromocyclododecanone
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Synthesis routes and methods I

Procedure details

reacting cyclododecanone with elemental bromine in boiling methylene chloride to form α-bromocyclododecanone;
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Synthesis routes and methods II

Procedure details

An amount of 183.8 gm (1.15 mol) of bromine was added dropwise with refluxing under a nitrogen atmosphere to a well agitated solution comprising 182.3 gm (1 mol) of cyclododecanone in 275 ml of methylene chloride over a period of six hours. Agitation was continued for 15 minutes and approximately one-half of the solvent was distilled off. The solution obtained by this method contained approximately 235 gm of α-bromocyclododecanone (90% yield) and was further reacted directly.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
56
Citations
HH Zoorob, MS Elsherbini… - Journal of Heterocyclic …, 2016 - Wiley Online Library
… In conclusion, 2-bromocyclododecanone is a valuable synthetic building block used for construction of different heterocyclic ring systems fused to the macrocyclic cyclododecane ring …
Number of citations: 5 onlinelibrary.wiley.com
NJ Leonard, FH Owens - Journal of the American Chemical …, 1958 - ACS Publications
A study of the spectra of medium-and large-ring carbocyclic 2-bromoketones, ketone-enol acetates and unsaturated ke-tones has provided interesting information concerning their …
Number of citations: 68 pubs.acs.org
TA Spencer, RW Britton, DS Watt - Journal of the American …, 1967 - ACS Publications
… When 0.01 mole of 2-bromocyclododecanone in 50 ml of benzene and 5 ml of dimethyl sulfoxide was treated with 0.1 g-mole of zinc powder and 0.02 mole of methyl iodide and stirred …
Number of citations: 62 pubs.acs.org
GH Posner, JJ Sterling - Journal of the American Chemical …, 1973 - ACS Publications
… We recently observed that 2-bromocyclododecanone reacts with lithium dimethylcuprate(I) in diethyl ether giving cyclododecanone in 95 % yield after acidic work-up, giving 2-…
Number of citations: 81 pubs.acs.org
LI Zakharkin, VV Guseva - Russian chemical bulletin, 1994 - Springer
… 4,5-Decamethyleneimidazole, 4,5-decamethyleneoxazole, and 4,5-decamethyleneimidazolone-2 were synthesized by reactions of 2-bromocyclododecanone and 2-hydroxy…
Number of citations: 2 link.springer.com
P Pelosi, P Pasqualetto, R Lorenzi - Journal of Agricultural and …, 1983 - ACS Publications
… products, the cyclization of the bromo ketones proved difficult inthe cases of strained or large rings; in fact, it failed with 2-bromocyclopentanone and 2-bromocyclododecanone and gave …
Number of citations: 18 pubs.acs.org
PR Story, JR Burgess - Journal of the American Chemical Society, 1967 - ACS Publications
… When 0.01 mole of 2-bromocyclododecanone in 50 ml of benzene and 5 ml of dimethyl sulfoxide was treated with 0.1 g-mole of zinc powder and 0.02 mole of methyl iodide and stirred …
Number of citations: 40 pubs.acs.org
LI Zakharkin, VV Korneva - Bulletin of the Academy of Sciences of the …, 1962 - Springer
… 2-Bromocyclododecanone. 15.5 g of 2-bromocyclododecanol … Vacuum distillation gave 9.5 g of 2-bromocyclododecanone; … Analogously, from 16 g of 2-bromocyclododecanone we …
Number of citations: 2 link.springer.com
DP Bauer, RS Macomber - The Journal of Organic Chemistry, 1975 - ACS Publications
a diketones are not only interesting with regard to con-formational analysis, 1 electronic spectroscopy, 2 and photochemistry, 3 but also because they are versatile synthetic …
Number of citations: 104 pubs.acs.org
LM Stephenson, DE McClure - Journal of the American Chemical …, 1973 - ACS Publications
… We recently observed that 2-bromocyclododecanone reacts with lithium dimethylcuprate(I) in diethyl ether giving cyclododecanone in 95 % yield after acidic work-up, giving 2-…
Number of citations: 54 pubs.acs.org

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